An In-depth Technical Guide to 3-(Benzyloxy)-1-bromonaphthalene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Benzyloxy)-1-bromonaphthalene: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3-(Benzyloxy)-1-bromonaphthalene, a functionalized naphthalene derivative. Due to its status as a potentially novel or less-common research chemical, this document synthesizes information from foundational organic chemistry principles and data from analogous compounds to present a scientifically grounded resource for researchers, chemists, and professionals in drug development. We will delve into its chemical structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential applications as a versatile chemical intermediate.
Chemical Identity and Structure
3-(Benzyloxy)-1-bromonaphthalene is an aromatic ether and an organobromine compound. The core of the molecule is a naphthalene ring system, which is substituted at the C1 position with a bromine atom and at the C3 position with a benzyloxy group (-OCH₂Ph).
Key Identifiers
| Property | Value |
| IUPAC Name | 1-Bromo-3-(benzyloxy)naphthalene |
| Molecular Formula | C₁₇H₁₃BrO |
| Molecular Weight | 313.19 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC=C3Br |
| InChI Key | (Predicted) Based on analogous structures |
Chemical Structure Diagram
Proposed Synthesis and Experimental Protocol
The synthesis of 3-(Benzyloxy)-1-bromonaphthalene can be logically approached via a two-step sequence starting from 3-hydroxynaphthalene (β-naphthol). The strategy involves the electrophilic bromination of the naphthalene core, followed by a Williamson ether synthesis to introduce the benzyl group.
Synthetic Workflow Diagram
Step 1: Synthesis of 1-Bromo-3-hydroxynaphthalene (Intermediate)
The hydroxyl group of 3-naphthol is an activating ortho-, para-director for electrophilic aromatic substitution. Bromination is expected to occur at the positions ortho (C2 and C4) and para (C-x, not applicable here) to the hydroxyl group. To achieve regioselective bromination at the C1 position, careful control of reaction conditions is necessary. A plausible approach involves direct bromination in a suitable solvent.
Experimental Protocol:
-
Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Dissolution: Dissolve 3-hydroxynaphthalene (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove any unreacted bromine. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-bromo-3-hydroxynaphthalene.
Step 2: Synthesis of 3-(Benzyloxy)-1-bromonaphthalene (Final Product)
This step employs the classical Williamson ether synthesis, where the phenoxide generated from 1-bromo-3-hydroxynaphthalene acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction.[1][2]
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3-hydroxynaphthalene (1 equivalent), a suitable solvent such as acetone or DMF, and a base like anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents).[3][4]
-
Addition of Benzyl Bromide: Add benzyl bromide (1.1-1.2 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting naphthol is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts and wash with the solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 3-(Benzyloxy)-1-bromonaphthalene.
Predicted Physicochemical and Spectroscopic Properties
The properties of 3-(Benzyloxy)-1-bromonaphthalene are predicted based on the known data of its constituent parts and analogous molecules like 1-bromonaphthalene and other substituted naphthalenes.[5][6]
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Physical State | White to off-white solid or a viscous oil at room temperature. | Similar substituted naphthalenes are often solids.[7] |
| Melting Point | Expected to be higher than 1-bromonaphthalene (-1 °C) due to increased molecular weight and polarity. | The addition of the benzyloxy group increases intermolecular forces. |
| Boiling Point | Significantly higher than 1-bromonaphthalene (281 °C) due to larger molecular size. | Increased van der Waals forces. |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | The molecule is predominantly nonpolar. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.[8]
¹H and ¹³C NMR Spectroscopy:
The predicted NMR chemical shifts are based on the additive effects of the bromo and benzyloxy substituents on the naphthalene ring. The bromo group at C1 will deshield adjacent protons, while the benzyloxy group at C3 will have a more complex effect due to its oxygen atom and aromatic ring. Data from similar compounds like 1-bromonaphthalene and 1-methoxynaphthalene are used as a reference.[9][10]
| Predicted ¹H NMR Data (in CDCl₃) | |
| Assignment | Predicted Chemical Shift (δ, ppm) and Multiplicity |
| Aromatic H (Phenyl, 5H) | ~7.3-7.5 (m) |
| Aromatic H (Naphthyl, 6H) | ~7.2-8.2 (multiplets and singlets) |
| -O-CH₂- (Benzyl, 2H) | ~5.1-5.3 (s) |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Naphthyl C-Br (C1) | ~120-125 |
| Naphthyl C-O (C3) | ~155-158 |
| Naphthyl CH | ~105-130 |
| Naphthyl Quaternary C | ~130-135 |
| Phenyl C | ~127-137 |
| -O-CH₂- | ~70-72 |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the functional groups present.[5][8]
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch (from -CH₂-) |
| 1500-1600 | Aromatic C=C stretching |
| 1200-1250 | Aryl-O-C asymmetric stretch |
| 1020-1050 | Aryl-O-C symmetric stretch |
| ~750-850 | C-H out-of-plane bending (aromatic substitution pattern) |
| 550-650 | C-Br stretch |
Mass Spectrometry (MS):
The mass spectrum will be a key indicator of the compound's identity.
| Predicted Mass Spectrometry Data | |
| m/z | Interpretation |
| 312/314 | Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound.[6][8] |
| 233 | Fragment corresponding to the loss of a bromine radical [M-Br]⁺. |
| 91 | Fragment corresponding to the benzyl cation [C₇H₇]⁺, a very common and stable fragment. |
Potential Applications in Research and Development
While specific biological activities for 3-(Benzyloxy)-1-bromonaphthalene have not been reported, its structure suggests significant potential as a versatile building block in several areas of chemical science.
Intermediate in Organic Synthesis
The presence of a bromine atom on the naphthalene ring makes this compound an excellent substrate for a variety of cross-coupling reactions.[11]
-
Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with boronic acids or esters to form new C-C bonds, allowing for the synthesis of complex biaryl and substituted naphthalene structures.[12][13] This is a powerful tool for building molecular complexity.
-
Other Cross-Coupling Reactions: It could also be employed in other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations, providing access to a wide range of functionalized naphthalene derivatives.
Scaffold in Medicinal Chemistry
The naphthalene core is a recognized "privileged scaffold" in drug discovery, appearing in numerous approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial activities.[14][15]
-
Drug Design: The benzyloxy group can modulate the lipophilicity and steric profile of the molecule, while the bromo-substituent serves as a handle for further chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) in the design of new therapeutic agents.
-
Bioactive Naphthalene Derivatives: Many biologically active compounds are based on the naphthalene framework, and this molecule could serve as a key starting material for the synthesis of novel analogs of existing drugs or entirely new classes of bioactive compounds.[16]
Building Block for Materials Science
Naphthalene-based compounds are of interest in materials science for their electronic and photophysical properties.[11] 3-(Benzyloxy)-1-bromonaphthalene could be used to synthesize novel organic materials for applications in areas such as organic light-emitting diodes (OLEDs) and other electronic devices.
Safety and Handling
As with any research chemical, 3-(Benzyloxy)-1-bromonaphthalene should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.
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